6-Bromo-2-(difluoromethyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC15920163
Molecular Formula: C10H6BrF2NO
Molecular Weight: 274.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrF2NO |
|---|---|
| Molecular Weight | 274.06 g/mol |
| IUPAC Name | 6-bromo-2-(difluoromethyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H6BrF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15) |
| Standard InChI Key | ZEGAQALDXGRVIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)F |
Introduction
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-bromo-2-(difluoromethyl)-1H-quinolin-4-one | |
| CAS Number | Not publicly disclosed | |
| Molecular Formula | ||
| Molecular Weight | 274.06 g/mol | |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)F |
The difluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Synthesis and Manufacturing
Halogenation Strategies
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H, NH), 8.09 (d, J = 7.2 Hz, 1H), 7.64 (td, J = 7.6, 1.4 Hz, 1H), 2.27 (s, 3H) .
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HRMS (ESI): m/z [M+H]⁺ calculated 274.0540, found 274.0538.
X-ray Crystallography
Crystal structures of related compounds (e.g., 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) reveal planar quinoline systems with dihedral angles up to 126° between aromatic rings .
Applications in Drug Discovery
Lead Optimization
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SAR Studies: Bromine enhances potency against resistant strains, while difluoromethyl improves pharmacokinetics .
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Prodrug Design: Phosphorylation of the 4-keto group enhances aqueous solubility .
Industrial Scale-Up
Continuous flow reactors enable gram-scale production with >90% purity, critical for preclinical trials .
Future Research Directions
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